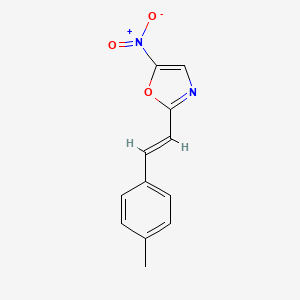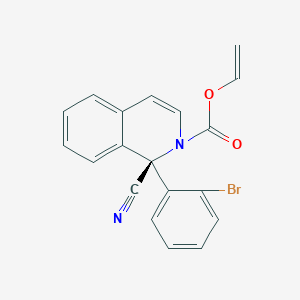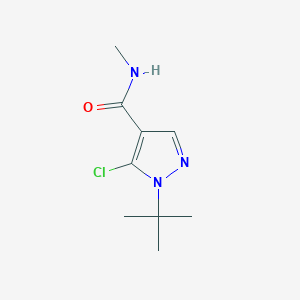
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminopropyl group attached to the pyrazole ring, which consists of two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine typically involves the reaction of 3-aminopropylamine with a suitable pyrazole precursor. One common method includes the cyclization of a hydrazine derivative with a 1,3-diketone, followed by the introduction of the aminopropyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce aminopropyl-substituted pyrazoles.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of various organic molecules, including heterocycles and bioactive compounds.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can influence various cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in the heterocyclic ring structure. The imidazole derivative is often used in the synthesis of pH-sensitive polymers.
3-Amino-1-propanol: This compound has a similar aminopropyl group but lacks the pyrazole ring. It is used as a starting material in the synthesis of various bioactive molecules.
Polyamines: These compounds contain multiple amine groups and are known for their role in promoting salt stress tolerance in plants.
The uniqueness of this compound lies in its specific combination of the aminopropyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13N5 |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-(3-aminopropyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-6(9)5(8)4-10-11/h4H,1-3,7-9H2 |
Clé InChI |
MOIDXWSLPOXPOD-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=C1N)N)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)




![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)


